molecular formula C30H36O7 B1584907 Kushenol M CAS No. 101236-51-5

Kushenol M

Cat. No. B1584907
CAS RN: 101236-51-5
M. Wt: 508.6 g/mol
InChI Key: AMIPWEKLJVRITL-XRRXVPKJSA-N
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Description

Kushenol M is a flavonoid derived from the roots of Sophora flavescens . It is a type of compound with a molecular formula of 508.6 g/mol .


Molecular Structure Analysis

The structure of Kushenol M was determined using 2-D NMR techniques, especially DEPT, 13C-1H COSY, and COLOC experiments . The linkage pattern of two side chains, an isopentenyl and a lavandulyl group, in Kushenol M was established .


Physical And Chemical Properties Analysis

Kushenol M has a molecular weight of 508.6 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Anti-Inflammatory Applications

Kushenol M has been identified as a compound with potential anti-inflammatory properties. Studies suggest that it can inhibit the production of inflammatory mediators such as NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated macrophages . This indicates that Kushenol M could be further investigated for its use in treating inflammatory diseases.

Anti-Oxidative Stress Activities

Research indicates that Kushenol M may play a role in combating oxidative stress. It has been shown to upregulate the expression of HO-1 and its activities, which are crucial for the body’s antioxidant defense system . This suggests that Kushenol M could be beneficial in protecting cells from damage caused by oxidative stress.

Pharmacological Significance

Kushenol M has been found to inhibit cytochrome P450 isoform activities in human liver microsomes . This enzyme plays a significant role in drug metabolism, indicating that Kushenol M could have important implications in pharmacology, potentially affecting the metabolism of various drugs.

Dermatological Relevance

In the field of dermatology, Kushenol M-related compounds have shown promise in treating skin conditions such as psoriasis and atopic dermatitis. They have been reported to reduce symptoms like epidermal thickening and inflammatory factors in skin lesions . This points towards the potential of Kushenol M as a therapeutic agent in dermatological applications.

Cosmetic Industry Applications

The anti-inflammatory and anti-oxidative properties of Kushenol M make it a candidate for cosmetic applications. Its potential to prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system could be beneficial in skincare products aimed at reducing signs of aging and protecting the skin from environmental stressors .

Molecular Biology Implications

Kushenol M’s ability to influence various molecular pathways, such as the PI3K-Akt signaling pathway, highlights its significance in molecular biology research . Understanding its effects on these pathways could lead to insights into the molecular mechanisms of diseases and the development of new therapeutic strategies.

Mechanism of Action

Kushenol M acts as a cytochrome P450 (CYP) inhibitor, with IC50 values of 1.29 μM for CYP3A4 in human liver microsomes .

Future Directions

While specific future directions for Kushenol M are not mentioned in the retrieved sources, research on related compounds suggests potential applications in the treatment of various diseases. For instance, a novel flavonoid from Sophora flavescens, Kushenol Z, has been found to inhibit proliferation and induce apoptosis in non-small-cell lung cancer cells . This suggests that Kushenol M and other flavonoids from Sophora flavescens could have potential therapeutic applications in the future.

properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIPWEKLJVRITL-XRRXVPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906015
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kushenol M

CAS RN

101236-51-5
Record name Kushenol M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101236-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological targets of Kushenol M?

A1: Based on the provided research, Kushenol M has been identified as a mechanism-based inhibitor of CYP3A4, a crucial enzyme involved in drug metabolism. [] This means that Kushenol M can irreversibly inhibit CYP3A4 activity, potentially leading to drug interactions. Further research is needed to determine if Kushenol M interacts with other biological targets.

Q2: Does Sophora flavescens extract, the source of Kushenol M, affect other drug-metabolizing enzymes besides CYP3A4?

A2: Yes, research indicates that Sophora flavescens extract inhibits multiple cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2B6, and CYP3A4. [] This broad inhibitory profile suggests a high potential for herb-drug interactions when Sophora flavescens or its constituents are co-administered with medications metabolized by these enzymes.

Q3: Are there any structural studies available for Kushenol M?

A3: While the provided abstracts don't contain specific spectroscopic data for Kushenol M, one abstract mentions "The structure of Kushenol M from Sophora flavescens". [] This suggests that structural characterization has been performed. To obtain the molecular formula, weight, and spectroscopic details, it's recommended to refer to the full research article referenced in the abstract.

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